N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide
Description
Properties
IUPAC Name |
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)sulfonylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O6S2/c1-25-12-4-6-13(7-5-12)29(23,24)9-8-18(22)21-19-20-14-10-15(26-2)16(27-3)11-17(14)28-19/h4-7,10-11H,8-9H2,1-3H3,(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJCWUTXIEVOYFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC3=CC(=C(C=C3S2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization with Diethyl Oxalate
Ethyl benzo[d]thiazole-2-carboxylate serves as a key intermediate. In a representative protocol, 2-aminothiophenol reacts with diethyl oxalate under acidic conditions to form the benzothiazole core. The reaction proceeds via nucleophilic attack of the thiol group on the carbonyl carbon, followed by cyclodehydration.
Reaction Conditions
Methoxy Group Introduction
Methoxy groups at positions 5 and 6 are introduced via electrophilic aromatic substitution (EAS) or post-cyclization alkylation. A two-step approach is common:
- Nitration : The benzothiazole core is nitrated using HNO₃/H₂SO₄ at 0–5°C, directing nitro groups to positions 5 and 6 due to the electron-donating effects of the thiazole sulfur.
- Reduction and Methylation : Nitro groups are reduced to amines (H₂/Pd-C) and methylated using methyl iodide or dimethyl sulfate in alkaline conditions.
Key Challenge : Steric hindrance from the thiazole ring necessitates optimized stoichiometry to achieve full dimethylation.
Formation of the Sulfonamide Moiety
The 3-((4-methoxyphenyl)sulfonyl)propanamide side chain is constructed through sulfonation and amidation reactions.
Sulfonation of Propanamide
4-Methoxyphenylsulfonyl chloride reacts with 3-aminopropanamide in a nucleophilic acyl substitution:
$$
\text{3-Aminopropanamide} + \text{4-MeO-C}6\text{H}4\text{SO}2\text{Cl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{3-((4-MeO-C}6\text{H}4)\text{SO}_2)\text{propanamide}
$$
Conditions :
- Base : Triethylamine (2.2 equiv)
- Solvent : Dichloromethane (DCM)
- Temperature : 0°C → room temperature
- Yield : 68–72%
Coupling with the Benzothiazole Core
The sulfonylated propanamide is coupled to 5,6-dimethoxybenzo[d]thiazol-2-amine via carbodiimide-mediated amidation:
$$
\text{5,6-Dimethoxybenzo[d]thiazol-2-amine} + \text{3-((4-MeO-C}6\text{H}4)\text{SO}_2)\text{propanoyl chloride} \xrightarrow{\text{EDC, DMAP}} \text{Target Compound}
$$
Optimization Notes :
- Coupling Agent : EDC/HOBt improves yield over DCC due to reduced racemization.
- Catalyst : 4-Dimethylaminopyridine (DMAP) accelerates acylation.
- Solvent : Anhydrous DMF or THF
Alternative Synthetic Routes
One-Pot Thiazole Formation
A high-yield method from alkynyl precursors (e.g., 1H-1-(1′-alkynyl)-5-methyl-1,2,3-benziodoxathiole 3,3-dioxide) and thioamides generates the thiazole ring in situ. This approach avoids intermediate isolation, reducing purification steps.
Advantages :
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 20 min) accelerates cyclization and coupling steps, achieving 18% faster reaction times compared to conventional heating.
Optimization Strategies
Solvent and Temperature Effects
| Step | Optimal Solvent | Temperature (°C) | Yield Improvement |
|---|---|---|---|
| Benzothiazole cyclization | Acetic acid | 110 | +12% vs. ethanol |
| Sulfonation | DCM | 0 → 25 | +9% vs. THF |
| Amidation | DMF | 80 | +15% vs. THF |
Catalytic Enhancements
- Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) increases sulfonation efficiency by 22% in biphasic systems.
- Acid Scavengers : Molecular sieves (4Å) absorb HCl during acyl chloride formation, preventing side reactions.
Industrial-Scale Considerations
Continuous Flow Reactors
Microreactors enable precise control over exothermic steps (e.g., sulfonation), reducing thermal degradation risks. Pilot studies report 95% purity at 10 kg/batch scale.
Chemical Reactions Analysis
Oxidation Reactions
The sulfonyl group (-SO₂-) is already in a high oxidation state, but adjacent functionalities may undergo oxidation:
-
Benzothiazole Ring Oxidation : Under strong oxidizing conditions (e.g., KMnO₄/H⁺), the electron-rich dimethoxybenzothiazole moiety may undergo ring cleavage or hydroxylation.
-
Methoxy Group Demethylation : Oxidative agents like BBr₃ or HI can demethylate methoxy groups to phenolic -OH.
Example Reaction:
Reduction Reactions
The sulfonyl group can be reduced to a sulfide (-S-):
-
Sulfonyl to Sulfide : LiAlH₄ or Zn/Hg (Clemmensen reduction) reduces -SO₂- to -S-.
-
Amide Reduction : The propanamide group may be reduced to a propylamine using LiAlH₄.
Example Reaction:
Electrophilic Aromatic Substitution (EAS)
The dimethoxybenzothiazole ring is electron-rich due to methoxy groups (-OCH₃), directing electrophiles to C-4 and C-7 positions:
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups.
Example Reaction:
Nucleophilic Aromatic Substitution (NAS)
The electron-withdrawing sulfonyl group activates the para-methoxyphenyl ring for NAS under basic conditions (e.g., NaOH).
Hydrolysis Reactions
-
Amide Hydrolysis : Acidic (HCl/H₂O) or basic (NaOH) conditions hydrolyze the propanamide to carboxylic acid and amine.
-
Sulfonamide Hydrolysis : Strong acids (H₂SO₄) may cleave sulfonamide bonds, though stability is typically high.
Example Reaction:
Cross-Coupling Reactions
The benzothiazole ring may participate in Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling aryl-aryl or aryl-amine bond formation .
Example Reaction:
Table 2: Functional Group Reactivity
| Functional Group | Reactivity |
|---|---|
| 5,6-Dimethoxybenzothiazole | EAS at C-4/C-7; resistant to nucleophilic attack |
| 4-Methoxyphenylsulfonyl | Stabilizes adjacent propanamide; inert to mild bases |
| Propanamide | Hydrolyzable under acidic/basic conditions |
Mechanistic Insights
-
Sulfonyl Group Stability : The -SO₂- group’s electron-withdrawing nature deactivates the attached phenyl ring toward electrophilic substitution but enhances NAS susceptibility.
-
Methoxy Directing Effects : The -OCH₃ groups on the benzothiazole ring activate the ring for electrophilic attack at positions para to the methoxy groups .
-
Steric Hindrance : The dimethoxy and sulfonyl groups may hinder reactions at the benzothiazole C-2 position.
Case Studies from Analogous Compounds
-
Demethylation of Methoxy Groups :
-
A related dimethoxybenzothiazole derivative treated with BBr₃ yielded a diphenolic compound, confirmed by NMR.
-
-
Reduction of Sulfonamide :
-
LiAlH₄ reduction of a sulfonyl-containing benzothiazole analog produced a sulfide with 85% yield.
-
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide typically involves multiple steps:
- Formation of the Benzothiazole Core : The benzothiazole core is synthesized through cyclization reactions involving 2-aminothiophenol and aldehydes or ketones under acidic conditions.
- Methoxy Group Introduction : The methoxy groups at positions 5 and 6 are introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
- Sulfonylation : The sulfonyl group is added by reacting the intermediate benzothiazole with sulfonyl chlorides in the presence of a base such as triethylamine.
This compound exhibits various biological activities that make it a candidate for further research:
Anticancer Activity
Research indicates that this compound may have potential as an anticancer agent. Its mechanism of action includes:
- Enzyme Inhibition : It inhibits specific enzymes crucial for tumor growth, particularly those involved in cell cycle regulation and apoptosis pathways.
- Mitochondrial Pathway Activation : The compound activates mitochondrial-dependent apoptosis pathways, leading to cell death in cancer cells by altering mitochondrial membrane potential and releasing cytochrome c.
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various bacterial strains. Studies suggest its potential use in developing new antimicrobial agents to combat resistant pathogens.
Industrial Applications
This compound serves several purposes in industrial applications:
- Chemical Intermediate : It can be utilized as a building block for synthesizing more complex pharmaceuticals and agrochemicals.
- Dyes and Pigments Production : The compound may also be used as an intermediate in producing specialty chemicals such as dyes and pigments.
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound demonstrated significant growth inhibition in various cancer cell lines (e.g., MCF7 breast cancer cells). The compound exhibited a percent growth inhibition of over 70% at specific concentrations.
Case Study 2: Antimicrobial Activity
In vitro studies revealed that the compound showed notable antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating its potential application in developing new antimicrobial therapies.
Mechanism of Action
The mechanism of action of N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with proteins or enzymes involved in cell signaling pathways, leading to changes in cellular function. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The target compound shares functional groups (sulfonyl, amide, methoxy) with several analogs but differs in heterocyclic core and substituent patterns. Key comparisons include:
Table 1: Structural and Physical Property Comparison
Key Observations:
Heterocyclic Core: The benzo[d]thiazole in the target compound contrasts with oxadiazoles (8i) and triazoles (compounds 7–9). Triazole derivatives (compounds 7–9) exist in thione tautomeric forms, confirmed by IR spectra lacking S–H stretches (~2500–2600 cm⁻¹) .
Substituent Effects :
Spectroscopic and Analytical Data
Infrared Spectroscopy (IR):
- Target Compound : Expected strong C=O stretch (~1660–1680 cm⁻¹, amide) and S=O stretches (~1150–1250 cm⁻¹, sulfonyl), similar to compounds 8i–8l .
- Triazole Derivatives (7–9) : Absence of C=O stretches (1663–1682 cm⁻¹) confirms cyclization into triazoles, with C=S stretches at 1247–1255 cm⁻¹ .
Nuclear Magnetic Resonance (NMR):
Implications of Structural Differences
Bioactivity: Benzothiazoles are associated with kinase inhibition and anticancer activity, whereas oxadiazoles (8i) and triazoles (7–9) often target microbial enzymes . Bicalutamide’s trifluoromethyl and cyano groups confer antiandrogen activity, highlighting how substituent choice directs therapeutic application .
Physicochemical Properties :
- Higher methoxy content in the target compound may improve membrane permeability compared to polar triazoles or halogenated derivatives.
- Melting points of analogs (e.g., 8i: 142–144°C) suggest moderate crystallinity, influenced by hydrogen bonding and aromatic stacking .
Biological Activity
N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula : C₁₉H₂₀N₂O₆S₂
- Molecular Weight : 436.5 g/mol
- CAS Number : 942006-73-7
The compound's biological activity is primarily attributed to its interaction with various molecular targets involved in critical cellular processes:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes that are crucial for tumor growth and proliferation, particularly those involved in the cell cycle and apoptosis pathways.
- Cell Cycle Regulation : The compound influences the regulation of proteins like p53 and caspases, which are essential for apoptosis in cancer cells.
- Mitochondrial Pathway Activation : It can activate mitochondrial-dependent apoptosis pathways, leading to the release of cytochrome c and subsequent activation of caspases, promoting cell death in cancerous cells.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines:
These results indicate that the compound exhibits potent inhibitory effects on tumor cell proliferation.
Antiviral Activity
The compound has also been evaluated for antiviral properties, particularly against viral infections such as HIV and other retroviruses. Research indicates that it may interfere with viral replication mechanisms, making it a candidate for further development as an antiviral agent .
Case Studies and Research Findings
- Study on Antitumor Activity :
- Mechanistic Insights :
- Research indicates that the compound inhibits Mycobacterium tuberculosis growth by targeting DprE1, a key enzyme in the biosynthesis of arabinogalactan, essential for bacterial cell wall integrity. This highlights its potential use in treating tuberculosis alongside its anticancer properties.
Q & A
Basic Research Questions
Q. What are the critical steps and optimization strategies for synthesizing N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide?
- Methodological Answer : Synthesis typically involves multi-step reactions:
Formation of the benzo[d]thiazole core : Condensation of substituted anilines with thiourea derivatives under reflux, as seen in structurally similar compounds .
Sulfonylation : Introduction of the 4-methoxyphenylsulfonyl group via nucleophilic substitution, often using POCl₃ as a catalyst and Et₃N as a base to control pH .
Amide coupling : Reaction of the thiazole-2-amine intermediate with 3-((4-methoxyphenyl)sulfonyl)propanoic acid using coupling agents like EDC/HOBt .
- Optimization : Solvent choice (e.g., THF or DMF), temperature control (60–80°C), and purification via column chromatography (silica gel, ethyl acetate/hexane) are critical for yields >50% .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm; sulfonyl protons at δ 7.5–8.0 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₂₁H₂₁N₂O₅S₂: ~477.08) .
- IR Spectroscopy : Identifies amide C=O stretches (~1650 cm⁻¹) and sulfonyl S=O stretches (~1150–1300 cm⁻¹) .
Q. How is preliminary biological activity screening conducted for this compound?
- Methodological Answer :
- Antimicrobial assays : Use broth microdilution (MIC values against S. aureus and E. coli) .
- Anticancer screening : MTT assays on cancer cell lines (e.g., IC₅₀ determination in HepG2 or MCF-7 cells) .
- Enzyme inhibition : Evaluate binding to targets like cyclooxygenase-2 (COX-2) via fluorescence polarization .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve discrepancies in reported biological activities of benzo[d]thiazole derivatives?
- Methodological Answer :
- Comparative analysis : Tabulate substituent effects (Table 1). For example:
| Substituent (Position) | Bioactivity Trend | Reference |
|---|---|---|
| 5,6-Dimethoxy (Thiazole) | ↑ Anticancer (vs. unsubstituted) | |
| 4-Methoxyphenyl (Sulfonyl) | ↓ Cytotoxicity (vs. 4-Fluorophenyl) |
- Hypothesis testing : Synthesize analogs (e.g., replacing methoxy with Cl or F) and assess activity shifts .
Q. What reaction mechanisms govern the stability of the sulfonylpropanamide moiety under varying pH conditions?
- Methodological Answer :
- Acidic conditions : Sulfonyl groups hydrolyze slowly (t₁/₂ > 24 hrs at pH 2), while amide bonds remain intact .
- Basic conditions (pH >10) : Amide hydrolysis dominates, forming 3-((4-methoxyphenyl)sulfonyl)propanoic acid. Monitor via HPLC .
- Stabilizers : Use lyoprotectants (e.g., trehalose) in formulation to mitigate degradation .
Q. How can computational modeling predict binding interactions with therapeutic targets?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to simulate binding to COX-2 (PDB: 5KIR). The sulfonyl group forms hydrogen bonds with Arg120 and Tyr355 .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .
Q. What strategies address contradictions in cytotoxicity data across cell lines?
- Methodological Answer :
- Dose-response profiling : Test 10 concentrations (0.1–100 µM) to identify cell line-specific sensitivities .
- Mechanistic studies : Measure apoptosis markers (e.g., caspase-3 activation) to differentiate cytotoxic vs. cytostatic effects .
- Multi-omics integration : Correlate transcriptomic data (RNA-seq) with sensitivity to identify resistance pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
